

A Comparative Analysis of TH1834 and HDAC Inhibitors in Cancer Research

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Compound of Interest		
Compound Name:	TH1834	
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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the specific Tip60 HAT inhibitor **TH1834** and a range of Histone Deacetylase (HDAC) inhibitors, supported by experimental data and protocols.

In the landscape of epigenetic cancer therapy, two classes of enzyme inhibitors have garnered significant attention: Histone Acetyltransferase (HAT) inhibitors and Histone Deacetylase (HDAC) inhibitors. Both play crucial roles in modulating chromatin structure and gene expression, ultimately impacting cell fate. This guide provides a comparative overview of **TH1834**, a specific inhibitor of the Tip60 HAT, and various HDAC inhibitors, offering insights into their mechanisms, efficacy, and experimental evaluation.

At a Glance: TH1834 vs. HDAC Inhibitors



Feature	TH1834	HDAC Inhibitors
Primary Target	Tip60 (KAT5), a Histone Acetyltransferase (HAT)	Histone Deacetylases (HDACs) - Pan-HDAC or class/isoform-selective
Mechanism of Action	Inhibits the acetylation of histones and non-histone proteins by Tip60, leading to impaired DNA damage repair and induction of apoptosis.[1] [2][3]	Inhibit the removal of acetyl groups from histones and non-histone proteins, leading to hyperacetylation, chromatin relaxation, and altered gene expression, ultimately inducing cell cycle arrest, and apoptosis.[4][5]
Key Downstream Effects	Increased unrepaired DNA damage, activation of p53-mediated apoptosis.	Induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, cell cycle arrest.
Selectivity	Specific for Tip60 HAT.	Varies from broad-spectrum (pan-HDAC) to selective for specific HDAC classes or isoforms.

Performance Comparison: Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for **TH1834** and several prominent HDAC inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.

TH1834 IC50 Values



Cell Line	Cancer Type	IC50	Reference
MCF7	Breast Cancer	Significant viability reduction at 500 μM	
A549	Lung Cancer	~80 µM (for growth inhibition)	This is an approximate value derived from graphical data in a cited publication.
H1975	Lung Cancer	~80 μM (for growth inhibition)	This is an approximate value derived from graphical data in a cited publication.

HDAC Inhibitor IC50 Values

Pan-HDAC Inhibitors



Inhibitor	Cell Line	Cancer Type	IC50	Refere
Vorinostat (SAHA)	LNCaP	Prostate Cancer	2.5 - 7.5 μM	
PC-3	Prostate Cancer	2.5 - 7.5 μΜ		_
TSU-Pr1	Prostate Cancer	2.5 - 7.5 μΜ	_	
MCF-7	Breast Cancer	0.75 μΜ	_	
A549	Lung Carcinoma	1.64 μΜ	_	
НН	Cutaneous T-cell Lymphoma	0.146 μΜ		
HuT78	Cutaneous T-cell Lymphoma	2.062 μΜ	_	
Panobinostat (LBH589)	H1299	Non-small Cell Lung Cancer	5 nM	
A549	Non-small Cell Lung Cancer	30 nM		_
SCLC cell lines	Small Cell Lung Cancer	<25 nM (median 9.5 nM)	_	
Mesothelioma cell lines	Mesothelioma	5 - 50 nM (median 30 nM)	_	
HepG2	Hepatocellular Carcinoma	8.81 nM (48hr)	_	
Huh-7	Hepatocellular Carcinoma	14.01 nM (48hr)	_	
SW-982	Synovial Sarcoma	0.1 μΜ	_	
SW-1353	Chondrosarcoma	0.02 μΜ	_	
Belinostat (PXD101)	HeLa cell extract	Cervical Cancer	27 nM	



5637	Urothelial Carcinoma	1.0 μΜ
T24	Urothelial Carcinoma	3.5 μΜ
Prostate cancer cell lines	Prostate Cancer	0.5 - 2.5 μΜ
A2780	Ovarian Cancer	0.2 - 0.66 μΜ
HCT116	Colon Cancer	0.2 - 0.66 μΜ
MCF7	Breast Cancer	5 μM (48hr)
SW-982	Synovial Sarcoma	1.4 μΜ
SW-1353	Chondrosarcoma	2.6 μΜ

Class-Selective HDAC Inhibitors



Inhibitor	Class	Cell Line	Cancer Type	IC50	Reference
Romidepsin (FK228)	Class I	U-937	Histiocytic Lymphoma	5.92 nM	
K562	Chronic Myelogenous Leukemia	8.36 nM			
CCRF-CEM	Acute Lymphoblasti c Leukemia	6.95 nM	_		
Hut-78	T-cell Lymphoma	0.038 - 6.36 nM	_		
Karpas-299	T-cell Lymphoma	0.44 - 3.87 nM	_		
Neuroblasto ma cell lines	Neuroblasto ma	1 - 6.5 ng/mL (72hr)	_		
Entinostat (MS-275)	Class I	A2780	Ovarian Cancer	41.5 nM - 4.71 μM	
Calu-3	Lung Adenocarcino ma	41.5 nM - 4.71 μM			-
HL-60	Promyelocyti c Leukemia	41.5 nM - 4.71 μM			
B-cell lymphoma cell lines	B-cell Lymphoma	0.5 - 1 μmol/l	_		
Rh41	Rhabdomyos arcoma	265 nM	_		
Rh18	Rhabdomyos arcoma	840 nM	- -		



Rh30

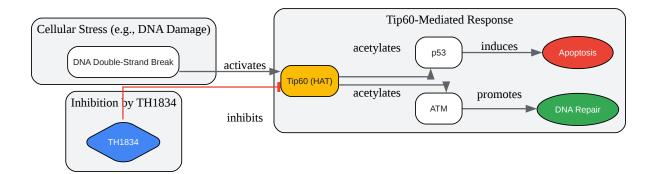
Rhabdomyos arcoma

1110 nM

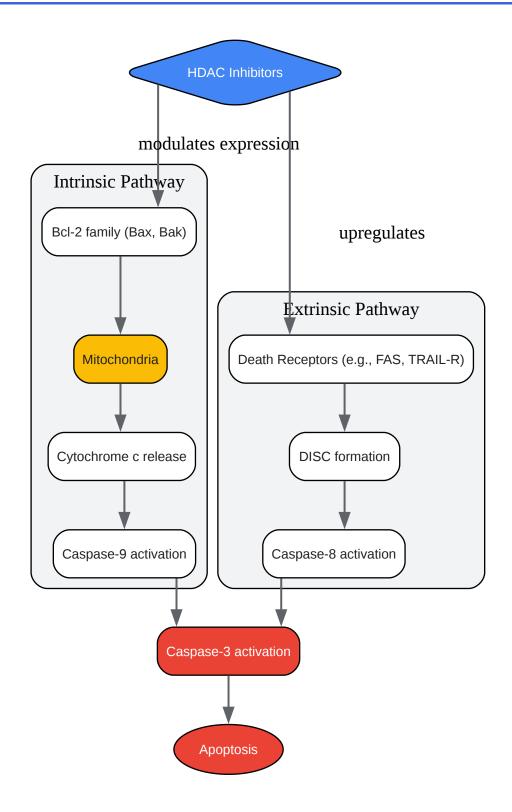
Signaling Pathways and Mechanisms of Action TH1834: Targeting the Tip60-Mediated DNA Damage Response

TH1834 specifically inhibits the acetyltransferase activity of Tip60. Tip60 is a crucial regulator of the DNA damage response (DDR), particularly for double-strand breaks. By acetylating key proteins like ATM and p53, Tip60 facilitates DNA repair and can also trigger apoptosis if the damage is irreparable. Inhibition of Tip60 by **TH1834** disrupts these processes, leading to an accumulation of DNA damage and pushing cancer cells towards apoptosis. There is also evidence of crosstalk between Tip60 and HDACs, with Tip60 being shown to negatively regulate the transcription of HDAC3 in colon cancer.

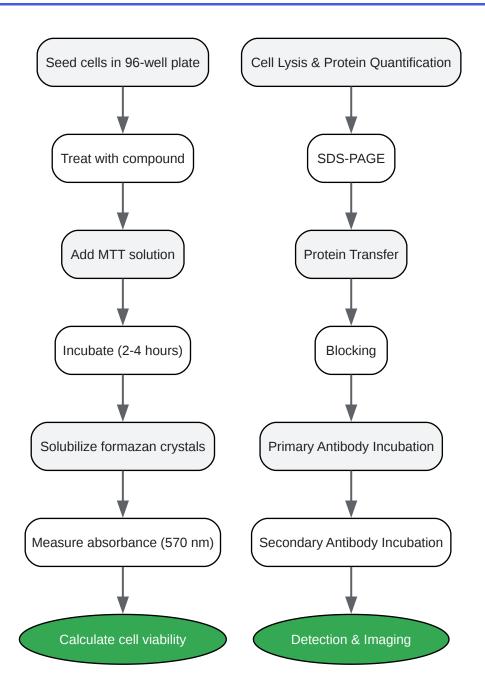












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